rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[221]heptane-2,2-dione is a bicyclic compound featuring a unique structure that includes a sulfur atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione typically involves a series of chemical reactions starting from readily available precursors. One common method involves the Diels-Alder reaction followed by rearrangement sequences to introduce the bicyclic structure . The reaction conditions often include the use of chiral Lewis acids to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfur atom can participate in substitution reactions, leading to the formation of various sulfur-containing derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted sulfur compounds. These products can be further utilized in various applications depending on their chemical properties.
Scientific Research Applications
rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,4S,5R,6R)-2-oxa-3-azabicyclo[2.2.1]heptane-5,6-diol hydrochloride
- rac-(1R,4R,6R,7S)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid
Uniqueness
rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione is unique due to the presence of the sulfur atom in its bicyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
112897-67-3 |
---|---|
Molecular Formula |
C6H10O3S |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.